molecular formula C8H9NO3 B017541 (1R)-1-(2-Nitrophenyl)ethanol CAS No. 108530-03-6

(1R)-1-(2-Nitrophenyl)ethanol

Cat. No. B017541
M. Wt: 167.16 g/mol
InChI Key: DSDBYQDNNWCLHL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

(1R)-1-(2-Nitrophenyl)ethanol can be synthesized through different methods. A notable approach involves the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization of its diastereoisomeric camphanates, determining the absolute stereochemistry using the Horeau kinetic resolution procedure, and confirmation by X-ray crystallography (Corrie et al., 1992). Another method described involves a photochemical reaction mechanism where irradiation of 2-nitrobenzyl alcohol in various solvents yields 2-nitroso benzaldehyde, a mechanism investigated using laser flash photolysis and time-resolved infrared spectroscopy (Gáplovský et al., 2005).

Molecular Structure Analysis

The molecular structure of (1R)-1-(2-Nitrophenyl)ethanol and related compounds has been extensively studied. For example, the crystal structure of a molecular complex involving a similar nitrophenyl compound was investigated using X-ray diffraction, revealing how ethanol molecules form hydrogen bonds within the crystal, contributing to its stability (Kochetov & Kuz’mina, 2007).

Chemical Reactions and Properties

The chemical reactivity of (1R)-1-(2-Nitrophenyl)ethanol is highlighted by its role in photochemical reactions, where it forms nitroso derivatives under irradiation, a process that depends significantly on the solvent used (Gáplovský et al., 2005). Additionally, its ability to form complexes with adenosine triphosphate in a stereospecific manner demonstrates its utility in biochemical applications (Corrie et al., 1992).

Physical Properties Analysis

While specific studies on the physical properties of (1R)-1-(2-Nitrophenyl)ethanol itself were not identified, related research on nitrobenzyl alcohols and their derivatives provides insights into their behavior under various conditions, such as the impact of solvents on photochemical reactions and structural stability (Gáplovský et al., 2005).

Chemical Properties Analysis

The chemical properties of (1R)-1-(2-Nitrophenyl)ethanol are characterized by its reactivity in photochemical mechanisms and its potential to undergo various transformations, such as into nitroso derivatives and its involvement in the synthesis of complex organic molecules (Gáplovský et al., 2005); (Corrie et al., 1992).

Safety And Hazards

The safety information for “(1R)-1-(2-Nitrophenyl)ethanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(1R)-1-(2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDBYQDNNWCLHL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2-Nitrophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(2-Nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(2-Nitrophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
(1R)-1-(2-Nitrophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
(1R)-1-(2-Nitrophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
(1R)-1-(2-Nitrophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
(1R)-1-(2-Nitrophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.